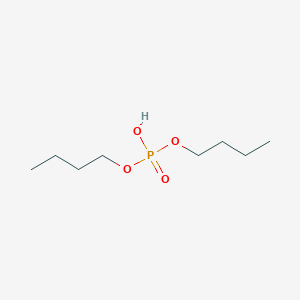![molecular formula C14H26N4O7 B049481 (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid CAS No. 115633-61-9](/img/structure/B49481.png)
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid is a dipeptide derivative of glutamic acid and lysine. It is commonly known as lysyl-glutamic acid or Lys-Glu. This molecule has gained attention in scientific research due to its potential applications in various fields such as drug delivery systems, food additives, and biodegradable polymers.
Wissenschaftliche Forschungsanwendungen
Computational Peptidology and Drug Design
A study explored the molecular properties and structures of antifungal tripeptides, including a variant similar to (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid. Using conceptual density functional theory, researchers predicted pKa values and bioactivity scores, providing valuable insights for drug design (Flores-Holguín et al., 2019).
HIV-Protease Inhibition
Research on a compound structurally related to the mentioned acid revealed its potential use in HIV protease inhibition. The study achieved a practical synthesis of a key component, highlighting its role in developing HIV protease inhibitors (Shibata et al., 1998).
Application in NMR and Medicinal Chemistry
Amino acids similar to the specified compound were synthesized and incorporated into peptides for sensitive detection in 19F NMR. This application suggests potential use in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Antifungal Peptide Design
Another study developed new antifungal peptides using a molecular design based on variants of the compound . This research contributed to understanding the reactivity descriptors and molecular active sites, aiding the process of antifungal drug design (Flores-Holguín et al., 2019).
Antibacterial Agents and Herbicides
Research on stereoselective synthesis of related amino acids indicated their potential as selective antibacterial agents or herbicides. This work provided insights into enantioselective syntheses and their implications in these fields (Bold et al., 1992).
Radical-Induced Protein Oxidation Study
A study involving hydroxylysine, a compound structurally related to the specified acid, identified it as a marker for studying radical-induced protein oxidation. This research highlighted the potential of these types of amino acids in biological systems analysis (Morin et al., 1998).
Eigenschaften
CAS-Nummer |
115633-61-9 |
|---|---|
Produktname |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
Molekularformel |
C14H26N4O7 |
Molekulargewicht |
362.38 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H26N4O7/c15-6-2-1-3-8(16)12(22)18-10(7-19)13(23)17-9(14(24)25)4-5-11(20)21/h8-10,19H,1-7,15-16H2,(H,17,23)(H,18,22)(H,20,21)(H,24,25)/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
JMNRXRPBHFGXQX-GUBZILKMSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Sequenz |
KSE |
Synonyme |
(Lys-Ser-Glu)n poly(Lys-Ser-Glu) poly(lysyl-seryl-glutamic acid) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
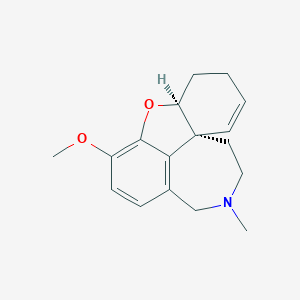
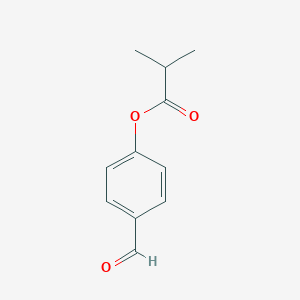
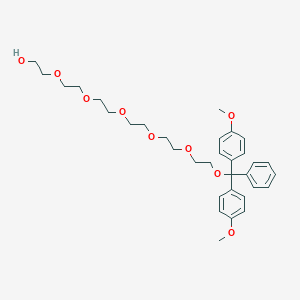
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
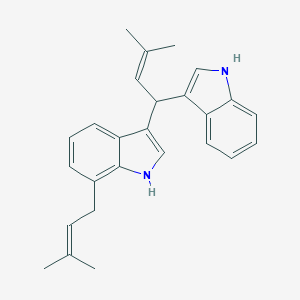
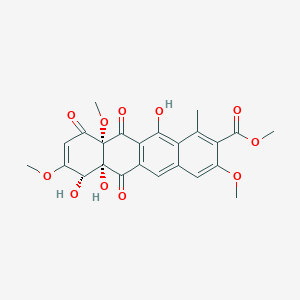
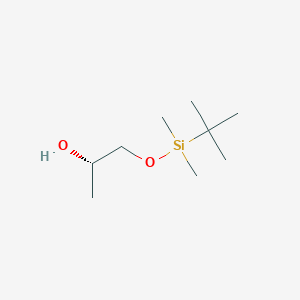
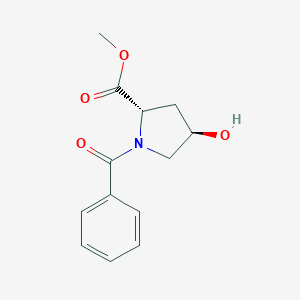
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)


